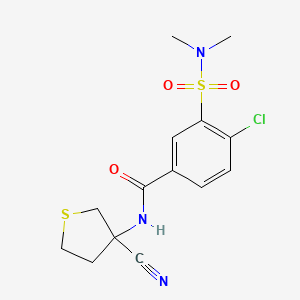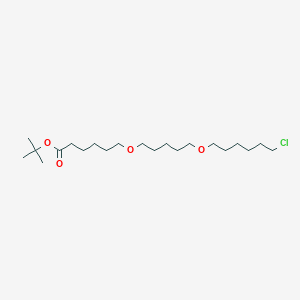
Boc-C5-O-C5-O-C6-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-C5-O-C5-O-C6-Cl is a PROTAC linker utilized to connect the respective tyrosine kinase inhibitor (TKI) to the E3 recruiting ligand .
Molecular Structure Analysis
The molecular formula of Boc-C5-O-C5-O-C6-Cl is C21H41ClO4 . Its exact mass is 392.27 and its molecular weight is 393.01 . The InChI Key is BCFCLXINSZPNKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Boc-C5-O-C5-O-C6-Cl has a solubility of 10 mM in DMSO . It is recommended to be stored in pure form at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Cancer Therapies
PROTACs have been developed to degrade a variety of cancer target proteins and have shown good curative effects on a variety of diseases . For example, PROTACs targeting AR, BR, BTK, Tau, IRAK4, and other proteins have shown unprecedented clinical efficacy in cancers .
Neurodegenerative Diseases
PROTACs have promising applications for neurodegenerative diseases . For instance, Tau degraders have been developed for the treatment of Alzheimer’s disease .
Inflammatory Diseases
PROTACs are also being used for the treatment of autoimmune and inflammatory diseases . PROTACs targeting interleukin-1 receptor-associated kinase 4 (IRAK4) have been developed for this purpose .
Viral Infections
PROTACs have been used to degrade viral proteins for inhibition of the hepatitis C virus .
Advanced Electronics
Researchers have synthesized a new molecule designed to be both transparent and colorless while absorbing near-infrared light . This compound demonstrates the first systematic approach to producing such materials and has applications in advanced electronics .
High-Tech Applications
There is significant interest in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors .
Chemotherapy
Molecules that can absorb near-infrared light but not visible light, and so are colorless, have applications in everything from chemotherapy to photodetectors .
Photodetectors
As mentioned above, these colorless molecules that can absorb near-infrared light have applications in photodetectors .
Wirkmechanismus
Target of Action
Boc-C5-O-C5-O-C6-Cl, also known as PROTAC Linker 2, is a heterobifunctional molecule that is part of the Proteolysis Targeting Chimeras (PROTACs) technology . The primary targets of Boc-C5-O-C5-O-C6-Cl are proteins of interest (POIs) and E3 ubiquitin ligases . The compound connects a specific tyrosine kinase inhibitor (TKI), which binds to the POI, to the E3 ubiquitin ligase .
Mode of Action
Boc-C5-O-C5-O-C6-Cl operates by forming a ternary complex with the POI and the E3 ubiquitin ligase . This is achieved by the compound binding to both the E3 ligase and the target protein . The formation of this ternary complex leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome .
Biochemical Pathways
The action of Boc-C5-O-C5-O-C6-Cl affects the ubiquitin-proteasome system (UPS), a crucial pathway in cellular protein degradation . By forming a ternary complex with the POI and the E3 ubiquitin ligase, Boc-C5-O-C5-O-C6-Cl induces the ubiquitination of the POI . This polyubiquitinated target protein is then recognized by the 26S proteasome, leading to its degradation .
Pharmacokinetics
The pharmacokinetic properties of Boc-C5-O-C5-O-C6-Cl, like other PROTACs, are complex and can be influenced by several factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can impact its bioavailability . .
Result of Action
The primary result of Boc-C5-O-C5-O-C6-Cl’s action is the degradation of the target protein . By inducing the ubiquitination and subsequent proteasomal degradation of the POI, Boc-C5-O-C5-O-C6-Cl effectively reduces the levels of the target protein in the cell . This can have various molecular and cellular effects, depending on the specific function of the degraded protein.
Eigenschaften
IUPAC Name |
tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCLXINSZPNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)

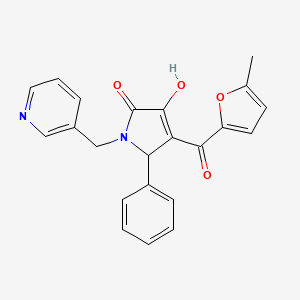

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)
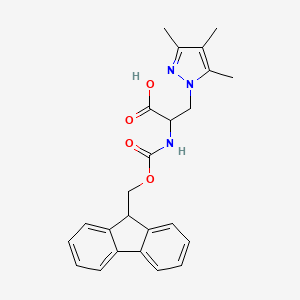
![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)
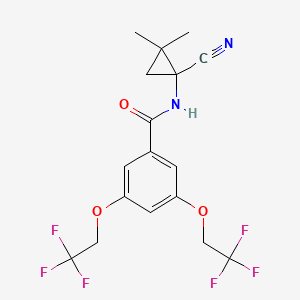
![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)
